molecular formula C20H28N4O2 B5601175 4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline

4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline

Cat. No.: B5601175
M. Wt: 356.5 g/mol
InChI Key: UBWMAQAOVFEQPD-UHFFFAOYSA-N
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Description

4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mixed Ligand Complexes

Research conducted by Mundwiler et al. (2004) explores mixed ligand fac-tricarbonyl complexes, which incorporate imidazole and benzyl isocyanide among others, to label bioactive molecules. This innovative approach enables the synthesis of complexes with potential applications in radiopharmacy and imaging, highlighting the versatility of imidazole derivatives in the development of diagnostic tools (Mundwiler et al., 2004).

Stereoselective Reactions

The work of Ferraz et al. (2007) provides an understanding of the stereoselective reactions involving imidazole derivatives. This research underlines the critical role of intramolecular hydrogen bonds in the formation of imidazolidin-4-ones, offering insights into the design of stereoselective synthetic pathways for developing new pharmaceutical compounds (Ferraz et al., 2007).

Methanol Production

A study by Donnelly and Dagley (1980) on Pseudomonas putida outlines the microbial conversion of methoxybenzoic acids to methanol. This research showcases the potential of using microbial pathways for the biosynthesis of industrially relevant chemicals, providing a sustainable alternative to traditional chemical synthesis (Donnelly & Dagley, 1980).

Functionalized 4H-Chromenes Synthesis

Li, Zhang, and Gu (2012) developed a method for synthesizing densely functionalized 4H-chromenes, emphasizing the role of L-proline as a catalyst. This method offers a green chemistry approach to creating compounds with potential applications in pharmaceuticals and materials science (Li, Zhang, & Gu, 2012).

Antiprotozoal Agents

Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines demonstrates their potent antiprotozoal activity. These compounds exhibit high DNA affinities and show promise in treating diseases caused by protozoan parasites, highlighting the therapeutic potential of imidazole-based compounds (Ismail et al., 2004).

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-22(2)18-6-4-17(5-7-18)20(25)24-11-8-16(9-12-24)19-21-10-13-23(19)14-15-26-3/h4-7,10,13,16H,8-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMAQAOVFEQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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